Cas no 31309-48-5 (3-chloro-N-[(pyridin-2-yl)methyl]aniline)
3-chloro-N-[(pyridin-2-yl)methyl]aniline Chemical and Physical Properties
Names and Identifiers
-
- (3-Chloro-phenyl)-pyridin-2-ylmethyl-amine
- 2-Pyridinemethanamine, N-(3-chlorophenyl)-
- 3-chloro-N-[(pyridin-2-yl)methyl]aniline
-
- Inchi: 1S/C12H11ClN2/c13-10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2
- InChI Key: RNFBTPCYBXEWSC-UHFFFAOYSA-N
- SMILES: C1(CNC2=CC=CC(Cl)=C2)=NC=CC=C1
3-chloro-N-[(pyridin-2-yl)methyl]aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164943-0.05g |
3-chloro-N-[(pyridin-2-yl)methyl]aniline |
31309-48-5 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-164943-0.1g |
3-chloro-N-[(pyridin-2-yl)methyl]aniline |
31309-48-5 | 0.1g |
$640.0 | 2023-06-04 | ||
| Enamine | EN300-164943-0.25g |
3-chloro-N-[(pyridin-2-yl)methyl]aniline |
31309-48-5 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-164943-0.5g |
3-chloro-N-[(pyridin-2-yl)methyl]aniline |
31309-48-5 | 0.5g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-164943-1.0g |
3-chloro-N-[(pyridin-2-yl)methyl]aniline |
31309-48-5 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-164943-2.5g |
3-chloro-N-[(pyridin-2-yl)methyl]aniline |
31309-48-5 | 2.5g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-164943-5.0g |
3-chloro-N-[(pyridin-2-yl)methyl]aniline |
31309-48-5 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-164943-10.0g |
3-chloro-N-[(pyridin-2-yl)methyl]aniline |
31309-48-5 | 10g |
$3131.0 | 2023-06-04 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17630-1G |
3-chloro-N-[(pyridin-2-yl)methyl]aniline |
31309-48-5 | 95% | 1g |
¥ 2,791.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17630-5G |
3-chloro-N-[(pyridin-2-yl)methyl]aniline |
31309-48-5 | 95% | 5g |
¥ 8,375.00 | 2023-04-13 |
3-chloro-N-[(pyridin-2-yl)methyl]aniline Suppliers
3-chloro-N-[(pyridin-2-yl)methyl]aniline Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3-chloro-N-[(pyridin-2-yl)methyl]aniline
Professional Introduction to 3-Chloro-N-[(pyridin-2-yl)methyl]aniline (CAS No. 31309-48-5)
3-Chloro-N-[(pyridin-2-yl)methyl]aniline, identified by its Chemical Abstracts Service (CAS) number 31309-48-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of arylamine derivatives, characterized by its structural motif of a chloro-substituted benzene ring linked to an aniline moiety, further modified by a pyridine-2-ylmethyl side chain. The unique arrangement of these functional groups imparts distinct chemical properties and biological activities, making it a subject of considerable interest in drug discovery and development.
The synthesis of 3-chloro-N-[(pyridin-2-yl)methyl]aniline involves multi-step organic transformations, typically starting from commercially available precursors such as aniline and 2-chlorobenzaldehyde. The process often includes nucleophilic substitution reactions, alkylation, and cyclization steps to construct the desired pyridine-piperazine-like scaffold. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.
In recent years, 3-chloro-N-[(pyridin-2-yl)methyl]aniline has garnered attention due to its potential pharmacological properties. Studies have suggested that this compound exhibits inhibitory activity against various enzymatic targets, making it a valuable scaffold for developing novel therapeutic agents. Specifically, its structural features are reminiscent of known bioactive molecules that interact with proteins involved in metabolic pathways and signal transduction. This has prompted researchers to explore its efficacy in modulating pathways relevant to diseases such as cancer, inflammation, and neurodegeneration.
One of the most compelling aspects of 3-chloro-N-[(pyridin-2-yl)methyl]aniline is its versatility in medicinal chemistry. The presence of both chloro and pyridine substituents allows for further derivatization, enabling the creation of a diverse library of analogs with tailored biological profiles. For instance, modifications at the pyridine ring can alter binding affinity and selectivity towards specific targets, while the chloro group can serve as a handle for subsequent functionalization via palladium-catalyzed reactions.
The pharmacokinetic profile of 3-chloro-N-[(pyridin-2-yl)methyl]aniline is another critical area of investigation. Preclinical studies have begun to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings indicate that the compound exhibits moderate solubility in water and lipids, suggesting potential for oral administration. Additionally, preliminary toxicology studies have shown that it demonstrates acceptable safety margins at therapeutic doses, although further comprehensive assessments are necessary to fully understand its risk-benefit profile.
The integration of computational chemistry has significantly accelerated the discovery process for compounds like 3-chloro-N-[(pyridin-2-yl)methyl]aniline. Molecular modeling techniques have been employed to predict binding interactions with biological targets, providing insights into potential mechanisms of action. These simulations have guided the optimization of lead compounds towards higher efficacy and lower toxicity. Furthermore, virtual screening algorithms have identified novel derivatives with enhanced pharmacological properties, streamlining the drug development pipeline.
In conclusion, 3-chloro-N-[(pyridin-2-yl)methyl]aniline (CAS No. 31309-48-5) represents a promising candidate in pharmaceutical research due to its unique structural features and demonstrated biological activities. Its synthesis via well-established organic methodologies ensures scalability for industrial production, while ongoing studies continue to uncover its therapeutic potential across multiple disease areas. As our understanding of its pharmacological properties deepens, this compound is poised to contribute significantly to the development of next-generation medicinal agents.
31309-48-5 (3-chloro-N-[(pyridin-2-yl)methyl]aniline) Related Products
- 30575-39-4(2-Pyridinecarbothioamide, N-(3-chlorophenyl)-)
- 863485-89-6(1,4-Benzenediamine, N-[2-[bis(2-pyridinylmethyl)amino]ethyl]-)
- 52688-60-5(N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine)
- 16552-45-7(Agn-PC-00btgj)
- 194924-52-2(1,4-Benzenediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-)
- 27445-38-1(1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl-N2-(2-pyridinylmethyl)-, hydrochloride (1:1))
- 62402-17-9(1,2-Ethanediamine, N-phenyl-N'-(2-pyridinylmethyl)-)
- 4329-81-1(Phenyl-pyridin-2-ylmethyl-amine)
- 27048-28-8(4-chloro-N-(pyridin-2-ylmethyl)aniline)
- 27060-28-2(2-Pyridinecarbothioamide,N-(4-chlorophenyl)-)